molecular formula C27H26P2 B126693 1,3-Bis(diphenylphosphino)propane CAS No. 6737-42-4

1,3-Bis(diphenylphosphino)propane

Cat. No. B126693
CAS RN: 6737-42-4
M. Wt: 412.4 g/mol
InChI Key: LVEYOSJUKRVCCF-UHFFFAOYSA-N
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Description

1,3-Bis(diphenylphosphino)propane is used as a bidentate ligand in coordination chemistry. It forms a complex dichloro (1,3-bis(diphenylphosphino)propane)nickel by reacting with nickel (II) chloride. This complex is used as a catalyst for Kumada coupling reaction .


Synthesis Analysis

The diphosphine can be prepared by the reaction of lithium diphenylphosphide and 1,3-dichloropropane . It can also be synthesized via a more controllable route, via metal-halogen exchange and then metathesis .


Molecular Structure Analysis

The molecular formula of 1,3-Bis(diphenylphosphino)propane is C27H26P2 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1,3-Bis(diphenylphosphino)propane is used in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling reactions . It forms a complex dichloro (1,3-bis(diphenylphosphino)propane)nickel by reacting with nickel (II) chloride .


Physical And Chemical Properties Analysis

1,3-Bis(diphenylphosphino)propane is a white solid that is soluble in organic solvents. It is slightly air-sensitive, degrading in air to the phosphine oxide . The molecular weight is 412.453 g·mol −1 .

Scientific Research Applications

Catalytic Applications

1,3-Bis(diphenylphosphino)propane (dppp) has been extensively studied for its role as a ligand in catalytic applications. For example, palladium complexes of dppp derivatives show high activity for room-temperature copolymerization of ethene and carbon monoxide, more active than other similar systems (Doherty et al., 2002). Additionally, dppp is used in the synthesis of polynuclear silver(I) complexes, which exhibit promising antibacterial activity and have unique structural and spectroscopic properties (Yuan et al., 2016).

Polymer Synthesis

In the field of polymer synthesis, dppp derivatives have been utilized to study the effects of ligands on polymerization processes. For example, its derivatives have been applied in the Kumada catalyst transfer polycondensation, significantly affecting the polymerization control and molecular weight of the produced polymers (Sui et al., 2015).

Single-Component Catalysts

Innovative applications of dppp include its use in single-component palladium(II) catalysts for CO/α-olefin copolymerization reactions. These catalysts have shown to increase activity and molecular weight of the polymers compared to other complexes (Meinhard et al., 2004).

Metal Complex Synthesis

dppp is also significant in the synthesis of metal complexes, such as nonsymmetric palladium complexes for producing polyketone materials (Meier et al., 2003), and di-ruthenium complexes for catalytic hydrogenation of alkynes (Mukherjee et al., 2017).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment/face protection should be worn, and it should be used only outdoors or in a well-ventilated area .

Future Directions

1,3-Bis(diphenylphosphino)propane has been used in the development of biologically active metal coordination complexes because of its ability to coordinate well with the metals via monodentate or bidentate manner . It has also been used in the rational design of Lewis base molecules for stable and efficient inverted perovskite solar cells .

properties

IUPAC Name

3-diphenylphosphanylpropyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C27H26P2/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27/h1-12,14-21H,13,22-23H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEYOSJUKRVCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064464
Record name Phosphine, 1,3-propanediylbis[diphenyl-
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Molecular Weight

412.4 g/mol
Source PubChem
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Product Name

1,3-Bis(diphenylphosphino)propane

CAS RN

6737-42-4
Record name 1,3-Bis(diphenylphosphino)propane
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Record name 1,3-Bis(diphenylphosphino)propane
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Record name 1,3-Bis(diphenylphosphino)propane
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Record name Phosphine, 1,1'-(1,3-propanediyl)bis[1,1-diphenyl-
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Record name Phosphine, 1,3-propanediylbis[diphenyl-
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Record name Propane-1,3-diylbis(diphenylphosphine)
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Record name 1,3-BIS(DIPHENYLPHOSPHINO)PROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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